1-Ciclopropilpropan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

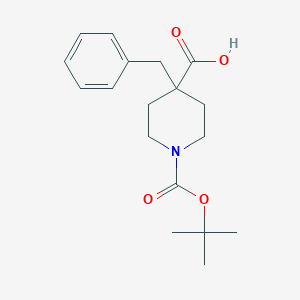

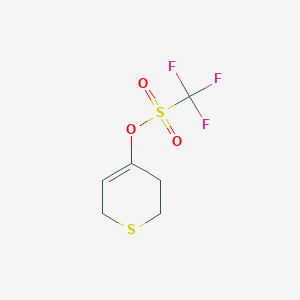

1-Cyclopropylpropan-1-ol, also known as 1-Cyclopropylpropan-1-ol, is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Cyclopropylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Bucle Químico

Un nuevo enfoque que utiliza catalizadores basados en plata y oro soportados por perovskita SrFeO3−δ para producir propan-1-ol a partir de propeno .

Síntesis de Productos Naturales que Contienen Ciclopropano

Avances en metodologías sintéticas para la construcción de ciclopropanos altamente funcionalizados, que son importantes en la síntesis orgánica, la química medicinal y la ciencia de los materiales .

Aplicaciones Industriales y de Consumo

El propan-1-ol se utiliza en lubricantes, grasas, productos de recubrimiento, productos anticongelantes, perfumes y fragancias, como describe la Agencia Europea de Sustancias Químicas (ECHA) .

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by 1-Cyclopropylpropan-1-ol are currently unknown Given its structure, it could potentially be involved in a variety of biochemical reactions

Action Environment

The action of 1-Cyclopropylpropan-1-ol can be influenced by various environmental factors . These could include the pH of the environment, the presence of other molecules, and the specific cell types in which the compound is present. Understanding how these factors influence the compound’s action, efficacy, and stability is an important area of study.

Análisis Bioquímico

Biochemical Properties

1-Cyclopropylpropan-1-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, including alcohol dehydrogenases and oxidoreductases. These enzymes catalyze the oxidation of 1-Cyclopropylpropan-1-ol to its corresponding aldehyde or ketone. The interaction between 1-Cyclopropylpropan-1-ol and these enzymes is facilitated by the hydroxyl group present in the compound, which serves as a substrate for the enzymatic reaction .

Cellular Effects

1-Cyclopropylpropan-1-ol has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases. Additionally, 1-Cyclopropylpropan-1-ol can alter gene expression by acting as a ligand for nuclear receptors, thereby influencing transcriptional activity. The compound also impacts cellular metabolism by serving as a substrate for metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of 1-Cyclopropylpropan-1-ol involves its interaction with biomolecules at the molecular level. The hydroxyl group of 1-Cyclopropylpropan-1-ol forms hydrogen bonds with active site residues of enzymes, facilitating enzyme-substrate binding. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, 1-Cyclopropylpropan-1-ol can influence gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Cyclopropylpropan-1-ol have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term exposure to 1-Cyclopropylpropan-1-ol has been shown to result in sustained changes in cellular function, including alterations in metabolic activity and gene expression. These effects are consistent across both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 1-Cyclopropylpropan-1-ol vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts beneficial effects on cellular metabolism. At higher doses, 1-Cyclopropylpropan-1-ol can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, with specific dosages required to elicit significant biochemical responses .

Metabolic Pathways

1-Cyclopropylpropan-1-ol is involved in several metabolic pathways, primarily those related to alcohol metabolism. It is metabolized by alcohol dehydrogenases to form its corresponding aldehyde, which can further undergo oxidation to form carboxylic acids. The compound also interacts with cofactors such as NAD+ and NADH, which play crucial roles in its metabolic conversion. These interactions can influence metabolic flux and the levels of key metabolites .

Transport and Distribution

Within cells and tissues, 1-Cyclopropylpropan-1-ol is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in lipid-rich regions due to its hydrophobic nature, affecting its localization and concentration within different cellular compartments .

Subcellular Localization

1-Cyclopropylpropan-1-ol exhibits specific subcellular localization patterns, primarily accumulating in the cytoplasm and mitochondria. The compound’s activity and function are influenced by its localization, with distinct effects observed in different subcellular compartments. Targeting signals and post-translational modifications play a role in directing 1-Cyclopropylpropan-1-ol to specific organelles, thereby modulating its biochemical activity .

Propiedades

IUPAC Name |

1-cyclopropylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-6(7)5-3-4-5/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTCOQDWIJYYSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)

![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B185027.png)

![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid](/img/structure/B185037.png)